molecular formula C24H30FNO2S B2367021 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2097901-23-8

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2367021
CAS No.: 2097901-23-8
M. Wt: 415.57
InChI Key: QTEYGEPMULMEJQ-UHFFFAOYSA-N
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Description

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound characterized by its intricate structure involving multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves several key steps, including:

  • Formation of the piperidine ring.

  • Introduction of the 4-fluorobenzyl moiety.

  • Coupling of the piperidine ring with the ethanone derivative. Each step requires specific reagents, catalysts, and conditions to ensure high yield and purity. For instance, the use of protecting groups, careful control of temperature, and pH adjustments are crucial in this multi-step synthesis process.

Industrial Production Methods

Industrial production of this compound may involve scalable methodologies, such as continuous flow synthesis, to ensure efficient and reproducible production. Optimizing reaction conditions, such as solvent selection and reaction times, is critical for achieving industrial-scale synthesis with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various chemical reactions, including:

  • Oxidation: : Conversion to more oxidized forms by agents like potassium permanganate.

  • Reduction: : Reducing the ketone group to an alcohol using reducing agents like lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions primarily involving the piperidine nitrogen or the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

The reactions lead to diverse products depending on the reaction conditions, such as:

  • Alcohol derivatives from reduction.

  • Oxidized derivatives from oxidation.

  • Varied substituted compounds from substitution reactions.

Scientific Research Applications

This compound has found applications in several scientific domains:

  • Chemistry: : As a building block for complex organic synthesis.

  • Biology: : Potential use as a ligand in biochemical assays.

  • Medicine: : Exploration of its pharmacological properties for drug development.

  • Industry: : Possible applications in the production of specialized materials or as intermediates in chemical manufacturing.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level, particularly with biological targets such as enzymes or receptors. Its diverse functional groups enable binding to various molecular targets, affecting biochemical pathways.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone stands out due to its unique structural features. Similar compounds include:

  • 1-(4-((Benzyl)oxy)methyl)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone

Fascinating how a complex structure can unfold into a myriad of possibilities!

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FNO2S/c1-18(2)29-23-9-5-19(6-10-23)15-24(27)26-13-11-21(12-14-26)17-28-16-20-3-7-22(25)8-4-20/h3-10,18,21H,11-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEYGEPMULMEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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